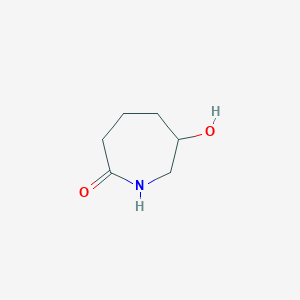![molecular formula C8H6F2N2O2S B1428841 3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1339640-88-8](/img/structure/B1428841.png)
3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Descripción general
Descripción
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It is also used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .
Synthesis Analysis
The synthesis of this compound involves unique routes that had to be developed . The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom .
Molecular Structure Analysis
The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . The carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the van Leusen pyrrole synthesis and the halogen dance reaction . A new process for the synthesis of this compound involves a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2), in a reactor which is resistant to elemental fluorine (F2) and hydrogen fluoride (HF) .
Physical And Chemical Properties Analysis
The empirical formula of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is C6H6F2N2O2 and its molecular weight is 176.12 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid has been achieved with a high purity, indicating its potential for use in various chemical reactions and applications (L. Li-fen, 2013).
Antifungal Activities
- A series of compounds including 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi. Some compounds demonstrated moderate to excellent antifungal activities, indicating potential applications in agriculture or pharmaceuticals (Shijie Du et al., 2015).
Antimicrobial Activities
- New heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives were synthesized for antimicrobial evaluation. These compounds showed moderate to high antimicrobial activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (H. M. Aly, 2016).
Structural and Spectral Studies
- Detailed structural and spectral investigations have been conducted on related pyrazole-4-carboxylic acid derivatives. These studies provide insights into the molecular properties of compounds in this class, which can be valuable for their application in various scientific fields (S. Viveka et al., 2016).
Diverse Syntheses and Applications
- Various syntheses have been reported for compounds with the thieno[2,3-c]pyrazole moiety, leading to diverse chemical structures. These syntheses pave the way for the development of new materials with potential applications in multiple scientific domains (M. Martins et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of 3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiration chain, also known as complex II . It plays a crucial role in energy production within cells.
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . The inhibition of SDH disrupts the normal flow of electrons within the mitochondrial respiration chain, leading to a decrease in ATP production. This energy deficit can lead to cell death, particularly in organisms that are heavily reliant on aerobic respiration.
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) . These are key biochemical pathways involved in energy production within cells. Disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The primary result of the action of this compound is the inhibition of succinate dehydrogenase, leading to a disruption in energy production within cells . This can lead to cell death, particularly in organisms that are heavily reliant on aerobic respiration. As such, this compound is used commercially as an intermediate to seven fungicides .
Safety and Hazards
When handling “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Direcciones Futuras
The global demand for “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is growing rapidly as it is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . The development of new processes for the synthesis of this compound is ongoing .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is used commercially as an intermediate to fungicides that inhibit succinate dehydrogenase (SDHI) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway.
Cellular Effects
Given its role as an intermediate in the synthesis of SDHI fungicides , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be used in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI) . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role as an intermediate in the synthesis of SDHI fungicides , it may interact with enzymes or cofactors involved in this pathway.
Propiedades
IUPAC Name |
3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2S/c1-12-7-3(5(11-12)6(9)10)2-4(15-7)8(13)14/h2,6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJKZRUOCIQZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)C(=N1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339640-88-8 | |
| Record name | 3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B1428758.png)

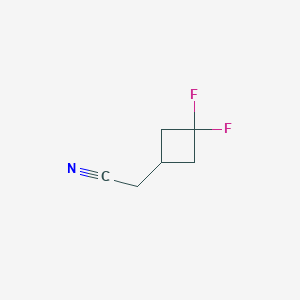
![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
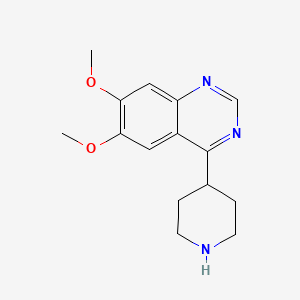


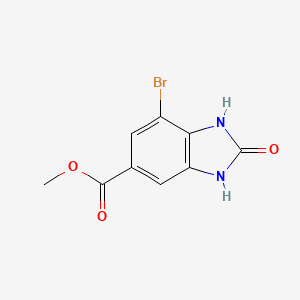
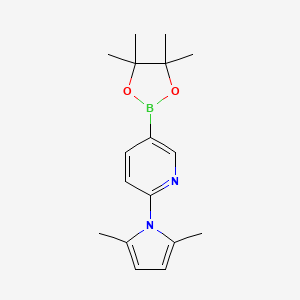
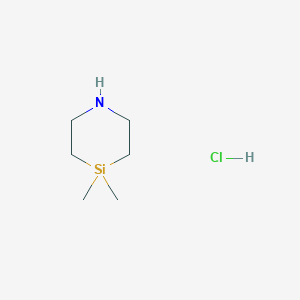
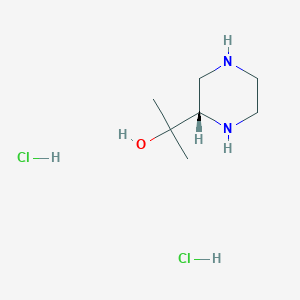
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)

